Vitamin K

Description

Properties

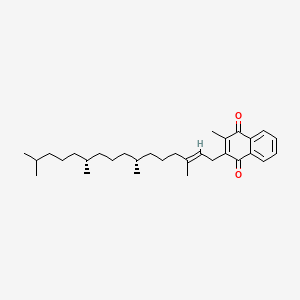

IUPAC Name |

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-LKUDQCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |

| Record name | Vitamin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K semiquinone radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phylloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Vitamin K in the Post-Translational Modification of Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K is a critical fat-soluble vitamin essential for the post-translational modification of a specific class of proteins known as this compound-Dependent Proteins (VKDPs). This modification, γ-glutamyl carboxylation, is fundamental for the biological activity of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification. This technical guide provides an in-depth exploration of the biochemical mechanisms, key enzymatic players, and pathways governed by this compound. It further details established experimental protocols for the study of γ-carboxylation and presents quantitative data to inform research and therapeutic development.

The this compound Cycle: A Regenerative Engine for Carboxylation

The biological activity of this compound is maintained through a tightly regulated enzymatic pathway known as the this compound cycle, which occurs in the endoplasmic reticulum.[1] This cycle facilitates the continuous regeneration of the active, reduced form of this compound, this compound hydroquinone (KH₂), which is essential for the carboxylation reaction.[2]

The key enzymes in this cycle are:

-

γ-Glutamyl Carboxylase (GGCX): This enzyme utilizes KH₂ as a cofactor to catalyze the addition of a carboxyl group to glutamate (Glu) residues on VKDPs, converting them into γ-carboxyglutamate (Gla).[3][4] Concurrently, KH₂ is oxidized to this compound epoxide (KO).[1]

-

This compound Epoxide Reductase (VKOR): This integral membrane protein is responsible for reducing this compound epoxide (KO) back to this compound quinone and then further to the active KH₂ form, thus completing the cycle.[5][6] VKOR is the pharmacological target of anticoagulant drugs like warfarin.[7]

The efficiency of this cycle is paramount, as it allows a small amount of this compound to be recycled multiple times, enabling the carboxylation of a large number of protein substrates.

The Mechanism of γ-Glutamyl Carboxylation

γ-glutamyl carboxylation is a unique post-translational modification that converts specific glutamate residues within VKDPs to γ-carboxyglutamate (Gla).[1] This process is catalyzed by the integral membrane protein GGCX.[1] The reaction requires reduced this compound (hydroquinone), molecular oxygen, and carbon dioxide.[4]

The key steps of the mechanism are:

-

Propeptide Recognition: GGCX recognizes its substrate proteins via a specific propeptide sequence located at the N-terminus of the precursor VKDPs.[8][9] The binding of the propeptide to GGCX is a critical step that stimulates the enzyme's catalytic activity.[9]

-

Activation of this compound: GGCX catalyzes a reaction between KH₂ and oxygen to form a highly reactive this compound base, likely a peroxide or peroxy-bridge intermediate.[1]

-

Proton Abstraction: This strong this compound base abstracts a hydrogen atom from the γ-carbon of a target glutamate residue, creating a carbanion intermediate.[1]

-

Carboxylation: The glutamate carbanion then attacks a molecule of carbon dioxide (CO₂), resulting in the formation of a γ-carboxyglutamate (Gla) residue.[1]

The presence of two carboxyl groups on the Gla residue allows it to chelate calcium ions (Ca²⁺).[10] This calcium-binding ability is essential for the proper folding and function of VKDPs, enabling them to interact with negatively charged phospholipid membranes at sites of injury or mineralization.[8]

Key this compound-Dependent Proteins and Their Functions

The addition of Gla residues activates a range of proteins with diverse physiological roles. There are at least 17 known human proteins that undergo this modification.[10][11]

| Protein Family | Protein Name | Primary Function | Reference |

| Coagulation Factors | Prothrombin (Factor II) | Zymogen of thrombin, the central enzyme in coagulation. | [10] |

| Factor VII | Initiates the extrinsic pathway of coagulation. | [10] | |

| Factor IX | Component of the intrinsic pathway of coagulation. | [10] | |

| Factor X | Zymogen of Factor Xa, where the intrinsic and extrinsic pathways converge. | [10] | |

| Anticoagulant Proteins | Protein C | Inactivates Factors Va and VIIIa, downregulating coagulation. | [10] |

| Protein S | Cofactor for activated Protein C. | [10] | |

| Protein Z | Inhibits Factor Xa in a protein Z-dependent protease inhibitor complex. | [10] | |

| Bone and Soft Tissue Proteins | Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium homeostasis. | [10][12] |

| Matrix Gla Protein (MGP) | A potent inhibitor of vascular and soft tissue calcification. | [10][12][13] | |

| Growth Arrest-Specific Protein 6 (Gas6) | Functions in cell signaling, regulating processes like cell growth, apoptosis, and cell adhesion. | [10] |

Role in Blood Coagulation

In hemostasis, the Gla domains of factors II, VII, IX, and X allow them to bind calcium and anchor to phospholipid surfaces on activated platelets.[8] This localization concentrates the clotting factors at the site of vascular injury, dramatically increasing the efficiency of the coagulation cascade and leading to the formation of a stable fibrin clot. Anticoagulant proteins C and S similarly require carboxylation to function and regulate the clotting process, preventing excessive thrombosis.[10]

Quantitative Data in this compound-Dependent Carboxylation

The study of the this compound cycle has yielded quantitative data that is crucial for understanding its efficiency and for the development of targeted therapeutics.

| Parameter | Value | Context | Reference |

| Propeptide Affinity for GGCX (Kd) | ~5 nM (optimal) | The dissociation constant (Kd) for the propeptide of Factor IX binding to GGCX is considered optimal for efficient carboxylation. Higher (~20 nM) or lower (~1 nM) affinities can lead to less efficient modification. | [8] |

| This compound for Half-Maximal Carboxylation (EC50) | ~11 µM (in cell culture) | In HEK293 cells, a concentration of 11 µM this compound was used to achieve effective carboxylation of a reporter protein. Mutations in the propeptide can significantly increase the required concentration. | [9] |

| Warfarin Inhibition of VKOR | Reversible | Molecular dynamics simulations suggest warfarin binds reversibly to VKOR, interacting with key residues like Tyrosine 139. | [14] |

| Gla Content in Prothrombin | ~10.3 mol/mol | Analysis of purified prothrombin shows approximately 10.3 moles of Gla per mole of protein, consistent with sequence data. | [15] |

Experimental Protocols

Protocol: In Vitro this compound-Dependent Carboxylation Assay

This assay measures the activity of γ-glutamyl carboxylase by quantifying the incorporation of radiolabeled CO₂ into a substrate.

Materials:

-

Microsomal preparation containing GGCX and VKOR.

-

This compound₁ and dithiothreitol (DTT) to generate KH₂.

-

[¹⁴C]NaHCO₃ (source of radiolabeled CO₂).

-

Synthetic peptide substrate (e.g., FLEEL, a common GGCX substrate).

-

Trichloroacetic acid (TCA).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, peptide substrate, and DTT in a suitable buffer (e.g., Tris-buffered saline).

-

Initiation: Start the reaction by adding this compound₁ and [¹⁴C]NaHCO₃.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 10% TCA to precipitate the proteins and peptide.

-

Washing: Centrifuge the mixture, discard the supernatant, and wash the pellet multiple times with 5% TCA to remove unincorporated [¹⁴C]NaHCO₃.

-

Quantification: Resuspend the final pellet in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the specific activity of the carboxylase (e.g., in pmol of CO₂ incorporated per mg of microsomal protein per minute).

Protocol: Quantification of Gla by HPLC

This method is used to determine the amount of γ-carboxyglutamic acid in a protein sample after alkaline hydrolysis.

Materials:

-

Purified protein sample.

-

Sodium hydroxide (NaOH) for hydrolysis.

-

Phenylisothiocyanate (PITC) for derivatization.

-

Reverse-phase HPLC system with a C18 column.

-

UV detector (254 nm).

-

Gla standard.

Procedure:

-

Alkaline Hydrolysis: Hydrolyze the protein sample in 2M NaOH at 110°C for 24 hours to release amino acids without decarboxylating Gla.

-

Desalting: Neutralize the hydrolysate and desalt it using an ion-exchange column (e.g., Dowex 50).[15]

-

Derivatization: React the resulting amino acid mixture with PITC to form phenylthiocarbamyl (PTC) derivatives.[15]

-

HPLC Analysis: Separate the PTC-amino acids using a reverse-phase C18 HPLC column under isocratic conditions.[15]

-

Detection: Detect the eluting derivatives by absorbance at 254 nm.[15]

-

Quantification: Identify the PTC-Gla peak by comparing its retention time to a known standard. Quantify the amount of Gla by integrating the peak area and comparing it to a standard curve.

Therapeutic Implications and Drug Development

The central role of the this compound cycle in hemostasis makes it a prime target for anticoagulant therapy.

-

Warfarin and Coumarins: These drugs are potent inhibitors of VKOR.[6][7] By blocking the regeneration of active this compound hydroquinone, they reduce the rate of γ-carboxylation of coagulation factors, leading to the synthesis of under-carboxylated, inactive clotting proteins.[5] This effectively decreases the blood's ability to clot and is used to prevent and treat thromboembolic disorders.[7]

-

Future Directions: Understanding the structural biology of GGCX and VKOR opens avenues for designing novel anticoagulants with improved safety profiles and fewer off-target effects.[16][17] Furthermore, investigating the differential carboxylation requirements of proteins in various tissues (e.g., liver vs. bone) could lead to therapies that selectively target coagulation without adversely affecting bone health or vascular calcification.[18]

Conclusion

This compound-dependent γ-glutamyl carboxylation is a vital post-translational modification that imparts functionality to a critical set of proteins governing coagulation, bone metabolism, and vascular health. The intricate and efficient this compound cycle, centered around the enzymes GGCX and VKOR, ensures this process is sustained. A thorough understanding of the mechanisms, quantitative parameters, and analytical methods described in this guide is essential for researchers and professionals aiming to innovate in hematology, bone biology, and the development of next-generation anticoagulants and therapies for calcification-related disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]

- 8. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Warfarin and this compound epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of gamma-carboxyglutamic acid by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. Structural basis of antagonizing the this compound catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

An In-depth Technical Guide to the Discovery of Vitamin K-Dependent Proteins in Bone and Soft Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries of vitamin K-dependent proteins (VKDPs) in bone and soft tissues. It details the key proteins, their physiological roles, the experimental methodologies that led to their identification, and the signaling pathways they modulate. This document is intended to serve as a foundational resource for professionals engaged in bone biology, vascular health research, and the development of therapeutics targeting calcification and metabolic diseases.

Introduction: Beyond Coagulation

Historically, the biological role of this compound was exclusively associated with its function as a cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme in the liver, which is essential for the activation of coagulation factors.[1] However, over the past few decades, research has unveiled a diverse family of extrahepatic VKDPs that play critical roles in the regulation of bone mineralization and the inhibition of soft tissue calcification.[2][3] The discovery of these proteins, including Osteocalcin (OCN), Matrix Gla Protein (MGP), and Growth Arrest-Specific 6 (Gas6), has fundamentally changed our understanding of calcium homeostasis and opened new avenues for therapeutic intervention in diseases like osteoporosis, osteoarthritis, and vascular calcification.[1][3]

These proteins all contain gamma-carboxyglutamic acid (Gla) residues, a post-translational modification that is dependent on this compound.[4] The Gla residues confer upon these proteins the ability to bind calcium ions, a key feature for their biological activity.[4][5][6]

Key this compound-Dependent Proteins in Bone and Soft Tissues

Osteocalcin (Bone Gla Protein - BGP)

Osteocalcin, also known as Bone Gla Protein (BGP), was first identified as a calcium-binding protein in bone and dentin.[7] It is the most abundant non-collagenous protein in bone, produced primarily by osteoblasts.[3][8] Initially, it was thought to be an inhibitor of bone mineralization.[8] However, subsequent research has revealed a more complex role for osteocalcin, including its function as a hormone involved in whole-body metabolism.[7][8]

The uncarboxylated form of osteocalcin acts as a hormone that can influence insulin secretion and sensitivity, testosterone biosynthesis, and muscle function.[7] This dual role of osteocalcin in bone metabolism and energy regulation has made it a significant area of research.

Matrix Gla Protein (MGP)

Matrix Gla Protein (MGP) is a potent inhibitor of vascular mineralization and plays a role in bone organization.[5] It is found in various tissues, including bone, cartilage, heart, and kidney, with its production in bone being stimulated by vitamin D.[5][9] The critical role of MGP in preventing soft tissue calcification was demonstrated in MGP knockout mice, which die within two months from arterial calcification leading to blood-vessel rupture.[5][10] MGP's function is dependent on two post-translational modifications: this compound-dependent carboxylation and phosphorylation.[10][11]

Growth Arrest-Specific 6 (Gas6)

Growth Arrest-Specific 6 (Gas6) was first identified in 1988 in murine fibroblasts.[12] It is a this compound-dependent protein that acts as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK).[12] The Gas6/TAM system is highly pleiotropic, involved in various physiological processes including cell survival, proliferation, and the regulation of inflammation.[12][13] In soft tissues, Gas6 protects endothelial and vascular smooth muscle cells from apoptosis, thereby inhibiting vascular calcification.[1][14] It also plays a role in bone homeostasis, being expressed by osteoblasts.[15]

Other Notable this compound-Dependent Proteins

More recently, other VKDPs have been identified in skeletal and soft tissues, including Gla-Rich Protein (GRP), also known as Upper Zone of Cartilage and Matrix Associated Protein (UCMA), and a family of transmembrane Gla proteins (TMGs).[3][16][17] GRP is abundant in cartilage and is thought to be an inhibitor of calcification.[1][3] The functions of the TMG proteins are still under investigation, but their structure suggests roles in signal transduction.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the primary this compound-dependent proteins in bone and soft tissues.

| Protein | Molecular Weight | Amino Acid Count | Key Tissue Expression | Circulating Concentration (Human Plasma) |

| Osteocalcin (OCN) | ~5.8 kDa | 49 | Bone (Osteoblasts), Dentin | 10-40 ng/mL |

| Matrix Gla Protein (MGP) | ~12 kDa | 84 | Bone, Cartilage, Vascular Smooth Muscle Cells | 4-8 µg/L |

| Growth Arrest-Specific 6 (Gas6) | ~75 kDa | 678 | Endothelial Cells, Vascular Smooth Muscle Cells, Bone Marrow | 18-50 ng/mL[18] |

Experimental Protocols

The discovery and characterization of these proteins relied on a variety of biochemical and molecular biology techniques.

Protein Purification and Identification

-

Objective: To isolate and identify novel this compound-dependent proteins from bone and soft tissues.

-

Methodology:

-

Tissue Homogenization: Bone or soft tissue is pulverized and homogenized in a buffer containing protease inhibitors to prevent protein degradation.

-

Extraction: Proteins are extracted using denaturing agents (e.g., guanidine-HCl) and chelating agents (e.g., EDTA) to release calcium-bound proteins from the extracellular matrix.

-

Chromatography:

-

Ion-Exchange Chromatography: The protein extract is passed through an ion-exchange column to separate proteins based on their net charge.

-

Gel Filtration Chromatography: Further separation is achieved based on molecular size.

-

Hydroxyapatite Affinity Chromatography: This technique is particularly useful for isolating proteins that bind to calcium minerals like hydroxyapatite, a key feature of Gla-containing proteins.

-

-

Protein Sequencing: The amino acid sequence of the purified protein is determined using Edman degradation or mass spectrometry.

-

Gamma-Carboxylation Assay

-

Objective: To determine if a protein undergoes this compound-dependent gamma-carboxylation.

-

Methodology:

-

In Vitro Carboxylation: A cell-free system containing the protein of interest, liver microsomes (as a source of gamma-glutamyl carboxylase), this compound hydroquinone, and radiolabeled bicarbonate (H¹⁴CO₃⁻) is incubated.

-

Precipitation and Washing: The protein is precipitated with trichloroacetic acid (TCA) to remove unincorporated radiolabel.

-

Scintillation Counting: The radioactivity incorporated into the protein is measured using a scintillation counter. A significant increase in radioactivity in the presence of this compound indicates gamma-carboxylation.

-

Generation and Analysis of Knockout Mouse Models

-

Objective: To determine the physiological function of a this compound-dependent protein in vivo.

-

Methodology:

-

Gene Targeting: A targeting vector is constructed to disrupt the gene encoding the protein of interest in embryonic stem (ES) cells.

-

Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring carry both wild-type and targeted cells.

-

Breeding to Germline Transmission: Chimeric mice are bred to establish a line of heterozygous knockout mice (carrying one disrupted allele).

-

Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout mice (carrying two disrupted alleles).

-

Phenotypic Analysis: The knockout mice are extensively analyzed for any abnormalities, including skeletal deformities, soft tissue calcification, and metabolic changes, compared to their wild-type littermates.

-

Signaling Pathways and Molecular Mechanisms

The biological functions of these VKDPs are mediated through their interaction with various cellular components and signaling pathways.

This compound Cycle and Gamma-Carboxylation

The activation of all VKDPs is dependent on the this compound cycle, which facilitates the post-translational conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues.

Caption: The this compound cycle, essential for the activation of this compound-dependent proteins.

MGP Inhibition of Vascular Calcification

MGP is a key inhibitor of vascular calcification. It acts by binding to calcium crystals and inhibiting the activity of bone morphogenetic protein 2 (BMP-2), a pro-calcific signaling molecule.

Caption: MGP's role in the inhibition of vascular calcification.

Gas6/TAM Signaling in Soft Tissues

Gas6 exerts its effects by binding to and activating the TAM family of receptor tyrosine kinases, which are involved in cell survival and inflammation.

Caption: The Gas6/TAM signaling pathway in soft tissues.

Conclusion and Future Directions

The discovery of this compound-dependent proteins in bone and soft tissues has significantly advanced our understanding of calcium homeostasis and its dysregulation in disease. These proteins represent promising therapeutic targets for a range of conditions, from osteoporosis to cardiovascular disease. Future research will likely focus on elucidating the precise molecular mechanisms of these proteins, identifying new members of the VKDP family, and developing novel strategies to modulate their activity for therapeutic benefit. The continued exploration of this fascinating class of proteins holds great promise for improving human health.

References

- 1. This compound-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound-dependent proteins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Dependent Proteins in Skeletal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Matrix Gla protein - Wikipedia [en.wikipedia.org]

- 6. Gla domain - Wikipedia [en.wikipedia.org]

- 7. Osteocalcin - Wikipedia [en.wikipedia.org]

- 8. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix Gla Protein (MGP) [flipper.diff.org]

- 10. mdpi.com [mdpi.com]

- 11. Extrahepatic this compound-Dependent Gla-Proteins–Potential Cardiometabolic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas6/TAM System: A Key Modulator of the Interplay between Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Beyond the Clot: A Technical Guide to the Extra-Coagulant Physiological Functions of Vitamin K

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted roles of vitamin K that extend beyond its well-established function in blood coagulation. Emerging evidence highlights its critical involvement in bone metabolism, cardiovascular health, and cellular signaling, opening new avenues for therapeutic intervention. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key clinical trials, detailed experimental protocols, and visual representations of pivotal signaling pathways.

This compound in Bone Metabolism: Orchestrating Mineralization

This compound is essential for the post-translational modification of several key proteins involved in bone health, most notably Osteocalcin (OC), also known as Bone Gla Protein (BGP). This this compound-dependent carboxylation is crucial for the proper mineralization of bone tissue.

The Role of Osteocalcin Carboxylation

Osteocalcin is synthesized by osteoblasts and undergoes γ-carboxylation of three glutamic acid (Glu) residues to form γ-carboxyglutamic acid (Gla) residues. This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), for which this compound is an essential cofactor. The carboxylated form of osteocalcin (cOC) has a high affinity for calcium ions and hydroxyapatite crystals, the primary mineral component of bone. This binding is thought to be critical for the proper organization and maturation of the bone mineral matrix.

Inadequate this compound status leads to the circulation of undercarboxylated osteocalcin (ucOC), which has a reduced ability to bind to the bone matrix. Elevated levels of serum ucOC are considered a sensitive marker of this compound deficiency and have been associated with an increased risk of fractures.

Quantitative Effects of this compound Supplementation on Bone Health

Numerous clinical trials have investigated the impact of this compound supplementation on bone mineral density (BMD) and fracture risk. The results suggest a significant role for this compound, particularly vitamin K2, in maintaining skeletal integrity.

| Study Parameter | Intervention | Key Findings | Reference |

| Bone Mineral Density (Lumbar Spine) | Vitamin K2 (90 µ g/day ) for 1 year in postmenopausal women | Significantly reduced bone loss compared to placebo. | |

| Bone Mineral Density (Lumbar Spine) | Meta-analysis of randomized controlled trials | This compound supplementation increased BMD of the lumbar spine (Weighted Mean Difference = 0.01 g/cm²; 95% CI 0.00 to 0.03). | |

| Fracture Risk | Meta-analysis of randomized controlled trials | This compound supplementation was associated with a reduced risk of clinical fractures (Odds Ratio = 0.72, 95% CI 0.55 to 0.95). | |

| Serum Undercarboxylated Osteocalcin (ucOC) | Vitamin K1 (1000 µ g/day ) for 2 weeks in healthy adults | Mean %ucOC decreased from 7.6% to 3.4%. | |

| Serum Undercarboxylated Osteocalcin (ucOC) | This compound supplementation (various forms and doses) | Meta-analysis showed a significant decrease in ucOC (p < 0.001). |

Experimental Protocol: Quantification of Serum Undercarboxylated Osteocalcin (ucOC) by ELISA

This protocol outlines the general steps for measuring ucOC levels in serum using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Microplate pre-coated with a monoclonal antibody specific for human ucOC

-

Human ucOC standard

-

Biotin-conjugated anti-human ucOC antibody

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 0.16 M sulfuric acid)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample diluent

-

Serum samples

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the manufacturer's instructions. Dilute serum samples in sample diluent.

-

Binding: Add 50 µL of standard, control, or diluted sample to the appropriate wells of the pre-coated microplate.

-

Competition: Add 50 µL of biotin-conjugated anti-human ucOC antibody to each well.

-

Incubation: Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

-

Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.

-

Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.

-

Incubation: Cover the plate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of ucOC in the samples by interpolating from the standard curve.

Cardiovascular Health: A Guardian Against Vascular Calcification

This compound's role in cardiovascular health is primarily mediated by its activation of Matrix Gla-protein (MGP), a potent inhibitor of vascular calcification.

Matrix Gla-Protein (MGP) and the Inhibition of Calcification

MGP is synthesized by vascular smooth muscle cells and chondrocytes. Similar to osteocalcin, MGP requires this compound-dependent γ-carboxylation to become biologically active. Carboxylated MGP (cMGP) binds to calcium crystals, preventing their deposition in the arterial wall. A deficiency in this compound leads to the production of inactive, dephospho-uncarboxylated MGP (dp-ucMGP), which is associated with an increased risk of vascular calcification, arterial stiffness, and cardiovascular disease.

Quantitative Effects of this compound Supplementation on Vascular Calcification

Clinical studies have demonstrated the potential of this compound supplementation to slow the progression of vascular calcification.

| Study Parameter | Intervention | Key Findings | Reference |

| Coronary Artery Calcification (CAC) Score | Menaquinone-7 (360 µ g/day ) for 24 months in patients with CAD | Slowed the progression of CAC. | |

| Coronary Artery Calcification (CAC) Score | Meta-analysis of randomized controlled trials | This compound supplementation has a significant effect on the decline in CAC scores (Mean Difference = -17.37; 95% CI -34.18 to -0.56). | |

| Plasma dp-ucMGP | Menaquinone-4 in hemodialysis patients | Plasma dp-ucMGP levels were significantly elevated in hemodialysis patients, indicating this compound deficiency. | |

| Plasma dp-ucMGP | Menaquinone-7 (360 µ g/day ) for 6 weeks in hemodialysis patients | Significant decrease in dp-ucMGP levels. |

Experimental Protocol: Quantification of Vascular Calcification by Computed Tomography (CT)

Coronary artery calcification (CAC) is commonly quantified using the Agatston score, derived from non-contrast cardiac computed tomography (CT) scans.

Procedure:

-

Image Acquisition: Perform a non-contrast, ECG-gated cardiac CT scan.

-

Image Reconstruction: Reconstruct axial images with a slice thickness of 2.5-3.0 mm.

-

Calcification Identification: Identify areas of calcification, defined as a plaque with a density of >130 Hounsfield Units (HU) and an area of at least 1 mm².

-

Scoring:

-

The area of each calcified lesion is measured.

-

A weighting factor is assigned based on the maximal pixel intensity within the lesion (1 for 130-199 HU, 2 for 200-299 HU, 3 for 300-399 HU, and 4 for ≥400 HU).

-

The score for each lesion is the product of its area and the weighting factor.

-

-

Total Agatston Score: The total CAC score is the sum of the scores for all calcified lesions in the coronary arteries.

Antioxidant and Anti-Inflammatory Functions

Recent research has uncovered a novel role for the reduced form of this compound, this compound hydroquinone, as a potent antioxidant. It protects cell membranes from oxidative damage by trapping peroxyl radicals. This antioxidant activity is independent of its function as a cofactor for GGCX.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a sample by assessing its ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

Trolox (a water-soluble vitamin E analog) as a standard

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of Trolox standard and the this compound hydroquinone sample in phosphate buffer.

-

Reaction Setup: In each well of the microplate, add 25 µL of the sample or standard, followed by 150 µL of fluorescein solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Initiation of Reaction: Add 25 µL of AAPH solution to each well to initiate the oxidative reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for approximately 2 hours.

-

Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as Trolox equivalents (TE).

Regulation of Gene Expression and Cellular Signaling

Vitamin K2 has been shown to act as a ligand for the nuclear receptor Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR). This interaction leads to the regulation of target gene expression.

Vitamin K2 as a Ligand for the Pregnane X Receptor (PXR)

Activation of PXR by vitamin K2 has been demonstrated to induce the expression of genes involved in drug metabolism, such as Cytochrome P450 3A4 (CYP3A4). This suggests a potential role for this compound in modulating the metabolism of xenobiotics and endogenous compounds.

Experimental Protocol: PXR Activation Reporter Gene Assay

A luciferase reporter gene assay can be used to quantify the activation of PXR by vitamin K2.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Expression vector for human PXR

-

Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)

-

Transfection reagent

-

Vitamin K2 (menaquinone-4 or menaquinone-7)

-

Rifampicin (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture HepG2 cells and co-transfect them with the PXR expression vector and the luciferase reporter plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of vitamin K2, rifampicin, or vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells and transfer the lysate to a luminometer plate.

-

Luciferase Assay: Add the luciferase assay reagent to each well.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control indicates the extent of PXR activation.

Growth Arrest-Specific 6 (Gas6) Signaling

Gas6 is a this compound-dependent protein that acts as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The Gas6/Axl signaling pathway is involved in various cellular processes, including cell survival, proliferation, and migration. In vascular smooth muscle cells, Gas6 has been shown to inhibit apoptosis through the activation of the PI3K/Akt signaling pathway.

Experimental Protocol: Analysis of Gas6/Axl Signaling by Immunoprecipitation and Western Blotting

This protocol allows for the detection of Axl receptor phosphorylation and the activation of downstream signaling molecules like Akt and ERK upon Gas6 stimulation.

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Recombinant Gas6

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Primary antibodies: anti-phospho-Axl, anti-Axl, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

ECL substrate

Procedure:

-

Cell Treatment: Starve VSMCs overnight and then stimulate with Gas6 for various time points.

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Immunoprecipitation (for Axl phosphorylation):

-

Incubate cell lysates with an anti-Axl antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Role in Sphingolipid Metabolism

Emerging evidence suggests a role for this compound in the regulation of sphingolipid metabolism, a complex network of bioactive lipids involved in various cellular processes. Studies have indicated that this compound may influence the activity of key enzymes in sphingolipid synthesis. Further research is needed to fully elucidate the mechanisms and physiological significance of this interaction.

Experimental Protocol: Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the comprehensive and quantitative analysis of sphingolipid species.

Procedure:

-

Lipid Extraction: Extract lipids from cell or tissue samples using a modified Bligh-Dyer or other suitable solvent extraction method.

-

Liquid Chromatography (LC) Separation: Separate the different sphingolipid classes using either normal-phase or reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS) Detection: Introduce the separated lipids into a tandem mass spectrometer.

-

MS/MS Analysis: Use specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode to quantify individual sphingolipid species.

-

Quantification: Use a suite of internal standards (e.g., deuterated or ¹³C-labeled sphingolipids) for accurate quantification.

Conclusion

The physiological functions of this compound extend far beyond its traditional role in hemostasis. Its involvement in bone mineralization, prevention of vascular calcification, antioxidant defense, and regulation of gene expression underscores its importance in maintaining overall health. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of age-related and chronic diseases. The continued investigation into these non-coagulant roles will undoubtedly unveil new strategies for disease prevention and treatment.

A Technical Chronicle: The Discovery of Vitamin K and its Vitamers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical account of the discovery of vitamin K and its various forms, known as vitamers. The narrative delves into the key experiments, methodologies, and scientific breakthroughs that have shaped our understanding of this essential nutrient, from its initial identification as the "Koagulationsvitamin" to the elucidation of its diverse physiological roles. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and technical understanding of the foundational research in the field of this compound.

The Dawn of Discovery: Henrik Dam and the Chick Anti-Hemorrhagic Factor

The story of this compound begins in 1929 with the Danish scientist Henrik Dam.[1][2] While investigating cholesterol metabolism in chickens at the Biochemical Institute of the University of Copenhagen, Dam observed a previously un-described hemorrhagic syndrome.[3][4]

The Landmark Experiment: Inducing a Hemorrhagic State

Dam's pivotal experiments involved feeding chickens a diet depleted of sterols.[1][4] This was achieved by extracting the fat from their feed using nonpolar solvents.[3] The chicks on this specialized diet developed spontaneous hemorrhages in their muscles and under their skin after a period of two to three weeks.[4][5] A critical observation was that the blood from these chicks showed significantly delayed coagulation.[3][4]

Experimental Protocol: Dam's Chick Anti-Hemorrhagic Factor Experiment

While the exact detailed protocol from Dam's original 1929 publications is not fully available in modern databases, the general methodology can be reconstructed from his Nobel lecture and subsequent scientific literature.[4]

-

Animal Model: Newly hatched chicks were used as the experimental model. Chicks are particularly susceptible to this compound deficiency as they do not have a well-established gut microbiota to synthesize menaquinones.[4]

-

Dietary Formulation: The basal diet was designed to be free of sterols. This was accomplished by extracting a standard chick feed mixture with a non-polar solvent like chloroform to remove all fat-soluble components, including cholesterol and, inadvertently, this compound.[6] The diet was supplemented with sterol-free concentrates of vitamins A and D to prevent other deficiencies.[4]

-

Observation Period: Chicks were maintained on this diet for several weeks (typically 2-3 weeks).[4][5]

-

Endpoint Measurement: The primary endpoints were the observation of spontaneous hemorrhages and the measurement of blood coagulation time.[3][4] While the specific method for measuring clotting time in the initial experiments is not detailed, later studies employed methods to assess prothrombin time.

Key Findings from Dam's Initial Experiments:

-

The hemorrhagic condition could not be cured by supplementing the diet with purified cholesterol, indicating that the missing factor was not cholesterol itself.[6]

-

Supplementation with known vitamins such as A, C, and D also failed to prevent the bleeding disorder.[3][7]

-

The curative factor was found to be present in green leafy vegetables, such as alfalfa, and in hog liver.[7][8]

Dam named this unknown substance the "Koagulationsvitamin," which was later shortened to this compound.[1]

Quantitative Assessment of this compound Deficiency

The chick model became the standard for quantifying this compound activity for many years.[6] The severity of the deficiency was directly correlated with the prolongation of blood clotting time.

| Parameter | This compound Deficient Chicks | Normal Chicks |

| Blood Clotting Time | Significantly prolonged | Normal |

| Prothrombin Levels | Markedly reduced | Normal |

| Clinical Signs | Spontaneous hemorrhages | No abnormal bleeding |

Table 1: General observations in early this compound deficiency studies in chicks.

Isolation and Chemical Characterization: The Work of Edward A. Doisy

Following Dam's discovery, the race was on to isolate and identify the chemical nature of this compound. This monumental task was accomplished by the American biochemist Edward A. Doisy and his team at Saint Louis University.[9] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[1][9]

Unveiling Vitamin K1 (Phylloquinone) from Alfalfa

Doisy's group focused on alfalfa, a rich source of the anti-hemorrhagic factor, as their starting material for the isolation of what would become known as vitamin K1.[10]

Experimental Protocol: Isolation of Vitamin K1 from Alfalfa (General Steps)

-

Extraction: Dried alfalfa meal was percolated with a non-polar solvent, such as petroleum ether, to extract the fat-soluble components, including vitamin K1.[10]

-

Solvent Partitioning and Adsorption Chromatography: The crude extract underwent a series of solvent partitioning steps and adsorption chromatography to remove impurities.

-

High-Vacuum Distillation: The concentrated extract was subjected to high-vacuum molecular distillation to further purify the active compound.

-

Crystallization: The final step involved the crystallization of the purified vitamin K1 from a suitable solvent, yielding a yellow oil.[4]

Doisy and his team successfully determined the chemical structure of vitamin K1 as 2-methyl-3-phytyl-1,4-naphthoquinone.[6]

The Discovery of Vitamin K2 (Menaquinone) from Fish Meal

In a parallel line of investigation, Doisy's laboratory also processed putrefied fish meal, which was known to have anti-hemorrhagic properties. This led to the isolation of a second form of the vitamin, which they named vitamin K2.[4] Vitamin K2 was found to be a series of compounds, later termed menaquinones, which are synthesized by bacteria.[6]

Experimental Protocol: Isolation of Vitamin K2 from Fish Meal (General Steps)

The isolation of vitamin K2 followed a similar multi-step purification strategy as that for vitamin K1, with modifications to account for the different starting material and the specific properties of the menaquinones.

-

Extraction: Putrefied fish meal was extracted with a suitable solvent to obtain the fat-soluble fraction.

-

Chromatographic Separations: A series of chromatographic techniques were employed to separate the different menaquinones from other lipids and contaminants.

-

Crystallization: The purified vitamin K2 was obtained in a crystalline form at room temperature.[4]

The structure of the primary form of vitamin K2 isolated was identified as 2-methyl-3-difarnesyl-1,4-naphthoquinone.

Chemical Synthesis of this compound

A crucial step in confirming the structure of a new compound is its chemical synthesis. In 1939, several laboratories, including Doisy's, successfully synthesized phylloquinone.[11] The synthesis was typically achieved by reacting 2-methyl-1,4-naphthoquinone (menadione) with phytol.[11]

"Activator X": The Independent Discovery of Vitamin K2 by Weston A. Price

Around the same time as Dam and Doisy's work, a dentist named Weston A. Price was conducting extensive research on the diets of isolated, non-industrialized populations.[12] He observed that these groups, who consumed traditional diets rich in animal fats, exhibited excellent dental health and were largely free from chronic diseases.

Price identified a fat-soluble nutrient, which he termed "Activator X," that he believed was crucial for mineral absorption and overall health.[12] He found this factor in high concentrations in the butterfat of cows grazing on rapidly growing green grass, as well as in the organs and fats of other animals and in fish eggs.[12] It is now widely believed that Price's "Activator X" was, in fact, vitamin K2, specifically the menaquinone-4 (MK-4) form.[12]

Experimental Approach of Weston A. Price:

Price's research was primarily observational and analytical. His methodology involved:

-

Field Studies: Traveling to remote communities to document their dietary habits and health status, with a particular focus on dental health.

-

Dietary Analysis: Collecting and analyzing food samples from these traditional diets to determine their nutrient content. He noted that these diets contained at least ten times the amount of fat-soluble vitamins compared to the modern American diet of his time.[12]

-

Bioassays: While not as rigorously controlled as the chick assays, Price observed the effects of "Activator X"-rich foods, such as high-vitamin butter oil, in his clinical practice, noting improvements in dental health.[12]

Unraveling the Mechanism: The this compound Cycle and Gamma-Carboxyglutamic Acid

For decades after its discovery, the precise biochemical function of this compound remained elusive. A major breakthrough came in the 1970s with the discovery of a new amino acid, gamma-carboxyglutamic acid (Gla), and the elucidation of the this compound cycle.

The Discovery of Gamma-Carboxyglutamic Acid (Gla)

In the early 1970s, researchers studying prothrombin, a key blood-clotting protein, discovered that it contained a previously unknown amino acid. This new amino acid, which was found to be crucial for the calcium-binding properties of prothrombin, was identified as gamma-carboxyglutamic acid (Gla).[13]

Experimental Protocol: Identification of Gamma-Carboxyglutamic Acid (Gla)

The identification of Gla involved a combination of biochemical techniques:

-

Protein Isolation: Prothrombin was isolated from both normal and this compound-deficient (or warfarin-treated) animals.

-

Amino Acid Analysis: The purified proteins were hydrolyzed, and their amino acid composition was analyzed. The prothrombin from normal animals contained an unusual amino acid that was absent in the prothrombin from this compound-deficient animals.

-

Spectroscopic and Chemical Analysis: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used to determine the chemical structure of the new amino acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods were developed for the sensitive detection and quantification of Gla in proteins.[14] A common method involved the conversion of carboxyl groups to methyl esters, followed by separation and identification of the PTH-dimethyl-Gla derivative.[14]

The this compound Cycle

The discovery of Gla led to the understanding of the this compound cycle, a series of enzymatic reactions that occur in the endoplasmic reticulum.[6] This cycle is essential for the post-translational modification of specific glutamate (Glu) residues into Gla residues in this compound-dependent proteins.

Diagram: The this compound Cycle

Caption: The this compound Cycle illustrates the enzymatic conversion of this compound, which is essential for the carboxylation of this compound-dependent proteins.

The Expanding Family of this compound-Dependent Proteins (VKDPs)

The discovery of Gla in prothrombin opened the door to the identification of a whole family of this compound-dependent proteins (VKDPs). These proteins share a common feature: a Gla domain that is essential for their biological activity, which is typically calcium-dependent.[15]

Experimental Workflow: Identification of this compound-Dependent Proteins

Caption: A generalized workflow for the identification and characterization of novel this compound-dependent proteins.

Initially, the known VKDPs were primarily coagulation factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C, S, and Z).[16] However, subsequent research has identified VKDPs with diverse functions in other tissues, including:

-

Bone Metabolism: Osteocalcin and Matrix Gla Protein (MGP) are involved in bone mineralization and the prevention of soft tissue calcification.[17]

-

Cell Growth and Signal Transduction: Gas6 (Growth arrest-specific 6) plays a role in cell signaling.[17]

The identification of these extra-hepatic VKDPs has significantly broadened our understanding of the physiological importance of this compound beyond hemostasis.

Conclusion

The history of the discovery of this compound and its vitamers is a testament to the power of observation, meticulous experimentation, and interdisciplinary collaboration. From Henrik Dam's initial observations in chickens to the complex biochemistry of the this compound cycle and the expanding family of VKDPs, our knowledge has grown immensely. This in-depth technical guide has provided a historical and methodological overview of these key discoveries, offering a valuable resource for researchers and professionals in the field. The foundational work detailed herein continues to inspire new avenues of research into the multifaceted roles of this compound in human health and disease.

References

- 1. nattomk7.com [nattomk7.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. poultrydvm.com [poultrydvm.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of this compound [animalresearch.info]

- 9. nobelprize.org [nobelprize.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. westonaprice.org [westonaprice.org]

- 13. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 14. Direct identification of gamma-carboxyglutamic acid in the sequencing of this compound-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of this compound-Dependent Proteins Using a Gla-Specific Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]

- 16. This compound Deficiency | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 17. This compound-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Menaquinones (MK-n)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Menaquinones are characterized by a common 2-methyl-1,4-naphthoquinone ring, but differ in the length of their unsaturated isoprenoid side chain, denoted by "n". The length of this side chain significantly influences their bioavailability, metabolic fate, and ultimately, their biological activity. This technical guide provides an in-depth exploration of the distinct biological activities of different menaquinone forms, with a primary focus on the well-researched menaquinone-4 (MK-4) and menaquinone-7 (MK-7). We will delve into their roles in protein carboxylation, bone and cardiovascular health, and their non-carboxylation-dependent functions, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Comparative Bioavailability and Pharmacokinetics of MK-4 and MK-7

The structural differences between MK-4 and MK-7 profoundly impact their absorption, circulation time, and tissue distribution. Long-chain menaquinones like MK-7 generally exhibit superior bioavailability and a significantly longer half-life compared to the shorter-chain MK-4.

Table 1: Pharmacokinetic Properties of MK-4 vs. MK-7

| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | References |

| Serum Half-life | ~6-8 hours | ~3 days | [1] |

| Bioavailability | Poor at nutritional doses; not detectable in serum after a single 420 µg dose. Requires high doses (e.g., 1500 µ g/day ) to affect osteocalcin carboxylation. | Well-absorbed; detectable in serum up to 48 hours after a single 420 µg dose. Significantly increases serum levels with consecutive administration. | [2][3] |

| Effective Dose for Osteocalcin Carboxylation | High (e.g., 1500 µ g/day ) | Low (e.g., 45-90 µ g/day ) | [2] |

Core Biological Activity: Gamma-Glutamyl Carboxylation

The primary and most well-understood function of menaquinones is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and interact with other molecules.

Key this compound-Dependent Proteins (VKDPs)

-

Osteocalcin (OC): Synthesized by osteoblasts, carboxylated osteocalcin (cOC) plays a vital role in bone mineralization by binding to the hydroxyapatite matrix of bone.

-

Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells and chondrocytes, MGP is a potent inhibitor of soft tissue and vascular calcification. Its activity is dependent on its carboxylation status.

Dose-Response of MK-4 and MK-7 on Osteocalcin Carboxylation

Menaquinones exhibit different efficiencies in promoting the carboxylation of osteocalcin. MK-7 is generally more effective at lower doses compared to MK-4.

Table 2: Effect of MK-4 and MK-7 Supplementation on Undercarboxylated Osteocalcin (ucOC)

| Menaquinone Form | Daily Dose | Duration | Study Population | % Reduction in ucOC | References |

| MK-4 | 0.5 mg (500 µg) | 3 weeks | Postmenopausal women with osteoporotic fractures | 48% | |

| 5 mg (5000 µg) | 3 weeks | Postmenopausal women with osteoporotic fractures | 72% | ||

| 45 mg (45000 µg) | 3 weeks | Postmenopausal women with osteoporotic fractures | No additional benefit over 5 mg | ||

| MK-7 | 180 µg | 12 weeks | Healthy adults (40-65 y) | 60% (ucOC/cOC ratio) | [4] |

| 360 µg | 12 weeks | Healthy adults (40-65 y) | 74% (ucOC/cOC ratio) | [4] |

Effect of Menaquinones on Matrix Gla Protein (MGP) Carboxylation

Effective carboxylation of MGP is crucial for preventing vascular calcification. Supplementation with MK-7 has been shown to reduce the levels of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP).

Table 3: Effect of MK-7 Supplementation on Circulating dp-ucMGP

| Daily Dose of MK-7 | Duration | Study Population | % Reduction in dp-ucMGP | References |

| 10 µg | 3 months | Healthy subjects | 12.1% | [5] |

| 180 µg | 12 weeks | Healthy adults (40-65 y) | 31% | [4] |

| 180 µg | 3 years | Healthy postmenopausal women | 50% | [6] |

| 360 µg | 12 weeks | Healthy adults (40-65 y) | 46% | [4] |

| 360 µg | 4 weeks | Hemodialysis patients | 86% | [5] |

| 360 µg | 6 weeks | Hemodialysis patients | Dose- and time-dependent reduction | [5] |

| 135 µg | 6 weeks | Hemodialysis patients | 27% | [7] |

While direct comparative studies are limited, the available evidence suggests that both phylloquinone (vitamin K1) and menaquinones can carboxylate MGP. However, the response of dp-ucMGP to supplementation with menaquinone forms other than MK-7 is not well-documented.

Non-Carboxylase Activities of Menaquinones

Beyond their role as a GGCX cofactor, menaquinones, particularly MK-4, exhibit biological activities through pathways independent of gamma-carboxylation.

Activation of the Pregnane X Receptor (PXR)

MK-4 acts as a ligand for the nuclear receptor PXR (also known as SXR). PXR is a key regulator of xenobiotic and endobiotic metabolism. Activation of PXR by MK-4 in osteoblasts increases the expression of genes associated with bone matrix proteins.

Caption: MK-4 Activation of the PXR Signaling Pathway.

Inhibition of the NF-κB Signaling Pathway

Menaquinones have demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. MK-4 has been shown to suppress the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent activation of inflammatory gene transcription.

Caption: Inhibition of the NF-κB Pathway by MK-4.

Detailed Experimental Protocols

Measurement of Serum Menaquinones by HPLC

This protocol outlines a general method for the determination of vitamin K1, MK-4, and MK-7 in human serum using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

1. Sample Preparation:

- Spike serum aliquots with known amounts of K1, MK-4, and MK-7 to prepare standards.

- Prepare control samples at known concentrations.

- Prepare this compound-depleted serum by exposing pooled serum to UV light for 24 hours.

2. HPLC Analysis:

- System: Agilent 1260 HPLC system with a fluorescence detector.

- Column: Reversed-phase column LiChroCART RP 18, Superspher 100 (4.6 × 125 mm, particle size 4 μm).

- Post-column Reduction: Use a zinc reducer (powdered zinc).

- Mobile Phase: Methanol (85%), 2-propanol (9%), acetonitrile (5%), and a methanol solution (1%) containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid.

- Flow Rate: 0.8 mL/min.

- Detection: Excitation at 246 nm and emission at 430 nm.

Assessment of Osteocalcin Carboxylation

A. ELISA-based Method: This method allows for the direct quantitative measurement of total, carboxylated, and uncarboxylated osteocalcin.

-

A triple enzyme-linked immunosorbent assay (ELISA) system is utilized.

-

Specific antibodies are used to capture and detect the different forms of osteocalcin.

-

This method can be applied to both cell culture supernatants and serum samples.

B. Hydroxyapatite (HA) Binding Assay: This method is based on the differential binding affinity of carboxylated and undercarboxylated osteocalcin to hydroxyapatite.

-

Principle: Carboxylated osteocalcin has a higher affinity for HA than undercarboxylated osteocalcin.

-

Procedure:

-

Incubate serum samples with a suspension of hydroxyapatite.

-

Centrifuge to pellet the HA and bound osteocalcin.

-

Measure the amount of unbound osteocalcin in the supernatant using an appropriate immunoassay (e.g., RIA or ELISA).

-

-

Note: This is a semi-quantitative method, and results can be influenced by the source and preparation of the HA.

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the incorporation of radiolabeled CO2 into a synthetic peptide substrate.

1. Reagents:

- Microsomal fraction containing GGCX.

- Pentapeptide substrate (e.g., FLEEL).

- Reduced this compound (KH2).

- Propeptide (e.g., ProFIX19).

- NaH14CO3 (radiolabeled sodium bicarbonate).

- Reaction buffer (e.g., 25 mM MOPS pH 7.0, 500 mM NaCl, 0.16% phosphatidylcholine, 0.16% CHAPS, 8 mM DTT, 0.8 M ammonium sulfate).

2. Procedure:

- Prepare a master mix of all assay components except the microsomal fraction.

- Initiate the reaction by adding the microsomal fraction to the master mix.

- Incubate the reaction mixture.

- Measure the incorporation of 14CO2 into the FLEEL substrate using scintillation counting.

Start [label="Prepare Microsomal Fraction\n(Source of GGCX)", shape=ellipse, fillcolor="#34A853"];

PrepareMix [label="Prepare Master Mix:\n- FLEEL Substrate\n- Reduced Menaquinone (KH2)\n- Propeptide\n- NaH14CO3", fillcolor="#4285F4"];

Incubate [label="Incubate Reaction Mixture", fillcolor="#FBBC05"];

Measure [label="Measure 14CO2 Incorporation\n(Scintillation Counting)", fillcolor="#EA4335"];

End [label="Quantify GGCX Activity", shape=ellipse, fillcolor="#34A853"];

Start -> Incubate;

PrepareMix -> Incubate;

Incubate -> Measure;

Measure -> End;

}

Caption: Workflow for In Vitro GGCX Activity Assay.

Conclusion

The various forms of menaquinone exhibit distinct biological activities, largely influenced by the length of their isoprenoid side chain. MK-7, with its longer side chain, demonstrates superior bioavailability and a longer half-life, making it more effective at lower doses for promoting the carboxylation of extrahepatic this compound-dependent proteins like osteocalcin and MGP. In contrast, MK-4, while having lower bioavailability from dietary supplements, exerts unique biological effects through non-carboxylation pathways, including the activation of the PXR nuclear receptor and the inhibition of NF-κB signaling. A comprehensive understanding of these differences is crucial for researchers, scientists, and drug development professionals in designing targeted interventions and supplementation strategies for bone, cardiovascular, and inflammatory conditions. The provided experimental protocols offer a foundation for the quantitative assessment of menaquinone activity in various research settings. Further investigation into the specific mechanisms and clinical implications of different menaquinone forms will continue to advance our understanding of their therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Circulating phylloquinone, inactive Matrix Gla protein and coronary heart disease risk: a two-sample Mendelian Randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulating Nonphosphorylated Carboxylated Matrix Gla Protein Predicts Survival in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gut Microbiota in Vitamin K2 Synthesis: A Technical Guide

Executive Summary: Vitamin K2, a group of compounds known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation, including bone metabolism and cardiovascular health. While dietary sources contribute to the body's vitamin K pool, the synthesis of long-chain menaquinones is exclusively performed by bacteria, with the gut microbiota being a significant contributor. This technical guide provides an in-depth overview of the microbial synthesis of vitamin K2, detailing the biosynthetic pathways, key bacterial producers, and methodologies for its study. It is intended for researchers, scientists, and drug development professionals interested in the intricate relationship between the gut microbiome and host this compound metabolism.

Introduction to this compound and the Gut Microbiota

This compound is a fat-soluble vitamin that exists in two primary natural forms: phylloquinone (vitamin K1) and menaquinones (vitamin K2).[1][2] Vitamin K1 is synthesized by plants and is the primary dietary source, found abundantly in green leafy vegetables.[1][3] Vitamin K2 encompasses a series of vitamers with side chains of varying lengths, denoted as MK-n, where 'n' represents the number of isoprenoid units.[1][4] While some MKs, like MK-4, can be converted from dietary vitamin K1 in animal tissues, longer-chain menaquinones (MK-7 through MK-13) are exclusively synthesized by bacteria.[3][4] The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, is a primary site of this synthesis.[1][5]

Bacterial Menaquinone Biosynthesis Pathways

Bacteria synthesize menaquinones via two distinct pathways: the canonical menaquinone pathway and the futalosine pathway.

2.1. The Canonical Menaquinone Pathway

The most well-characterized pathway for menaquinone synthesis begins with chorismate, a key intermediate in the shikimate pathway.[6] In organisms like Escherichia coli, a series of enzymes encoded by the men gene cluster (MenA-G) catalyzes the conversion of chorismate into menaquinone.[6][7] This pathway is prevalent in many gram-positive and facultatively anaerobic bacteria.[6]

The key steps involve the conversion of chorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC), followed by several enzymatic reactions to form the naphthoquinone ring structure. A separate pathway synthesizes the isoprenoid side chain. Finally, a polyprenyltransferase (MenA) attaches the isoprenoid side chain to the naphthoquinone ring, and a subsequent methylation step, catalyzed by a methyltransferase (MenG), yields the final menaquinone molecule.[6]

2.2. The Futalosine Pathway

An alternative pathway, known as the futalosine pathway, was discovered in microorganisms that lack the men genes.[6] This pathway also begins with chorismate but proceeds through a different set of intermediates. It is particularly common in anaerobic bacteria.[6]

Key Vitamin K2-Producing Bacteria in the Human Gut

A variety of bacterial genera within the human gut are capable of synthesizing menaquinones. The specific types and quantities of MKs produced can vary significantly between species.[4] Genera belonging to the phyla Bacteroidetes, Firmicutes, and Proteobacteria are major contributors.[1][8]

| Bacterial Species/Genus | Phylum | Menaquinone (MK) Forms Produced | Reference(s) |

| Bacteroides spp. | Bacteroidetes | MK-10, MK-11 | [1][4][6] |

| Escherichia coli | Proteobacteria | MK-8 | [1][4] |

| Eubacterium lentum | Firmicutes | MK-6 | [1][4] |

| Veillonella spp. | Firmicutes | MK-7 | [4][6] |

| Lactococcus spp. | Firmicutes | Various MKs | [9] |

| Propionibacterium spp. | Actinobacteria | MK-9(4H) | [10][11] |

| Bifidobacterium spp. | Actinobacteria | Various MKs | [9] |

Table 1: Prominent Vitamin K2-Producing Bacteria in the Human Gut and Their Menaquinone Profiles.

Host Physiology and the Role of UBIAD1

While gut bacteria are primary producers of long-chain menaquinones, the host can convert dietary vitamin K1 and other menaquinones into MK-4.[12] This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[12][13][14][15] UBIAD1 is expressed in various tissues and plays a crucial role in maintaining local MK-4 levels, which are important for processes like osteogenesis.[12][14] Studies in mice have shown that UBIAD1 is essential for embryonic development.[14][15]